molecular formula C16H14ClN5O B5059807 5-amino-N-benzyl-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-N-benzyl-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B5059807
M. Wt: 327.77 g/mol
InChI Key: HAOKHQLLRMQCEZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-amino-1,2,3-triazole-4-carboxylates, including derivatives similar to the compound of interest, often involves the use of ruthenium-catalyzed cycloaddition reactions. These reactions offer a route to prepare protected versions of these triazole amino acids with complete regiocontrol, overcoming challenges such as the Dimroth rearrangement (Ferrini et al., 2015). Another approach utilized 4-chlorobenzenamine as a starting material, leading to the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, demonstrating the versatility in synthesizing triazole derivatives through multi-step reactions and optimization of conditions (Kan, 2015).

Molecular Structure Analysis

The molecular structure of triazole derivatives, such as 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole, has been studied using X-ray diffraction techniques and density functional theory (DFT) calculations. These studies reveal the dihedral angles between the triazole ring and the phenyl rings, highlighting the molecule's three-dimensional conformation and the significance of intermolecular hydrogen bonding in defining the molecular structure (Șahin et al., 2011).

Chemical Reactions and Properties

Triazole compounds undergo various chemical reactions, including the Dimroth rearrangement, which involves the isomerization of 4-amino-3-benzyl-1,2,3-triazole derivatives in basic solutions to yield equilibrium mixtures rich in 4-benzylamino-1,2,3-triazole derivatives. These reactions are crucial for preparative purposes and demonstrate the chemical versatility of triazole compounds (Albert, 1970).

properties

IUPAC Name

5-amino-N-benzyl-1-(4-chlorophenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O/c17-12-6-8-13(9-7-12)22-15(18)14(20-21-22)16(23)19-10-11-4-2-1-3-5-11/h1-9H,10,18H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOKHQLLRMQCEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-N-benzyl-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide

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